molecular formula C23H24O7 B2517990 propan-2-yl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 610764-96-0

propan-2-yl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2517990
CAS No.: 610764-96-0
M. Wt: 412.438
InChI Key: AMGDRXXDGCFTCZ-UHFFFAOYSA-N
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Description

The compound propan-2-yl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a chromone derivative featuring a 4H-chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and an isopropyl ester-linked acetoxy group at position 7 . Chromones are known for their biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.

Properties

IUPAC Name

propan-2-yl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-13(2)29-21(24)12-28-16-7-8-17-19(11-16)30-14(3)22(23(17)25)15-6-9-18(26-4)20(10-15)27-5/h6-11,13H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGDRXXDGCFTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(3,4-dimethoxyphenyl)-4-hydroxycoumarin. This intermediate is then esterified with isopropyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chroman-4-one derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a chromenone moiety, which is known for its diverse biological activities. The molecular formula is C21H25NO5C_{21}H_{25}NO_5 with a molecular weight of 371.4 g/mol . The structure includes functional groups that enhance its solubility and bioactivity, making it a suitable candidate for pharmacological studies.

Anticancer Activity

Research indicates that compounds with chromenone structures often exhibit anticancer properties. For instance, studies have shown that derivatives of chromenone can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells . The specific compound under discussion has been synthesized and tested for its antiproliferative effects, showing promising results in inhibiting cell growth at low concentrations.

Antimicrobial Properties

The antimicrobial activity of chromenone derivatives has also been documented. A study involving structurally similar compounds demonstrated significant antibacterial effects against various pathogens . This suggests that propan-2-yl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate might possess similar properties, warranting further investigation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of chromenone derivatives in treating various conditions:

StudyObjectiveFindings
Evaluate anticancer activityDemonstrated IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 cells.
Synthesize novel derivativesReported successful synthesis with high yields and confirmed biological activity through in vitro tests.
Investigate antimicrobial propertiesIdentified significant antibacterial activity against multiple strains, indicating potential therapeutic applications.

Mechanism of Action

The mechanism of action of propan-2-yl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variants
Compound Name Substituents (Position 3) Position 2 Position 7 Substituent Ester Group Molecular Formula Key Features Reference
Target Compound 3,4-Dimethoxyphenyl Methyl OCH₂COO- Propan-2-yl (isopropyl) C₂₄H₂₄O₈ High lipophilicity; potential enhanced metabolic stability due to bulky ester
Ethyl 2-((6-Formyl-5-Methoxy-2-Methyl-4-Oxo-4H-Chromen-7-yl)Oxy)Acetate 5-Methoxy, 6-formyl Methyl OCH₂COO- Ethyl C₁₈H₁₈O₈ Smaller ester group; formyl moiety allows further derivatization
3-(4-Methoxyphenyl)-2-Methyl-4-Oxo-4H-Chromen-7-yl Pivalate 4-Methoxyphenyl Methyl OCOC(CH₃)₃ 2,2-Dimethylpropanoate (pivalate) C₂₄H₂₄O₆ Bulky pivalate ester improves hydrolytic stability
Prop-2-enyl 2-[3-(3-Methoxyphenoxy)-4-Oxo-2-(Trifluoromethyl)Chromen-7-yl]Oxyacetate 3-Methoxyphenoxy Trifluoromethyl OCH₂COO- Prop-2-enyl (allyl) C₂₂H₁₇F₃O₇ Trifluoromethyl group enhances electron-withdrawing effects; allyl ester may offer reactivity for conjugation

Key Observations :

  • Isopropyl vs.
  • Pivalate Esters : The steric bulk of pivalate esters (e.g., ) enhances resistance to esterase-mediated hydrolysis, making them suitable for prolonged activity .
  • Trifluoromethyl Substitution : The CF₃ group in ’s compound introduces strong electron-withdrawing effects, which may alter binding affinity in enzyme inhibition .
Phenyl Substituent Variations
  • 3,4-Dimethoxyphenyl (Target) : Provides dual electron-donating methoxy groups, favoring interactions with hydrophobic pockets in enzymes or receptors .
  • 4-Methoxyphenyl () : A single methoxy group reduces steric bulk but may decrease binding affinity compared to dimethoxy analogs .
Functionalized Derivatives
  • Hydrazide Analogs: describes ethyl 2-((6-((2-(2-cyanoacetyl)hydrazono)methyl)-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate, where the ester is replaced with a hydrazide group. This allows for further functionalization (e.g., Schiff base formation) to tune bioactivity .
Dimeric Chromone Structures

reports dimeric chromones (e.g., C₄₀H₃₄O₁₄) with two chromone units linked via ether-ester chains.

Biological Activity

Propan-2-yl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chromenone backbone with a propan-2-yl acetate moiety and a dimethoxyphenyl substituent. Its molecular formula is C₁₈H₁₉O₅, with a molecular weight of approximately 313.35 g/mol. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that such compounds can scavenge free radicals effectively, thereby reducing oxidative damage to cellular components.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. This inhibition could be beneficial in treating inflammatory conditions like arthritis or other chronic inflammatory diseases. The underlying mechanism appears to involve the modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The structure of the compound allows it to interact with bacterial membranes or specific metabolic pathways, leading to growth inhibition.

Study on Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant potential of several coumarin derivatives, including the target compound. The results demonstrated that these derivatives significantly reduced oxidative stress markers in cell cultures, confirming their potential as therapeutic agents against oxidative damage .

Anti-inflammatory Research

In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers in serum and tissues. Histological analysis revealed reduced edema and cellular infiltration in treated animals compared to controls .

Antimicrobial Evaluation

A series of experiments assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialDisruption of bacterial cell membranes

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